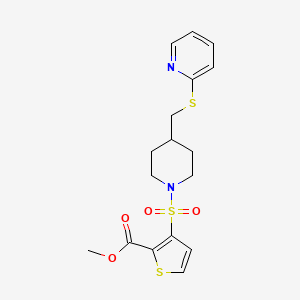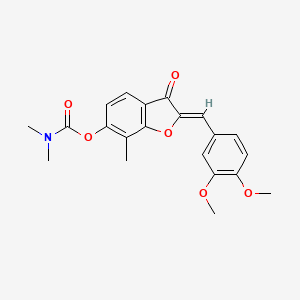![molecular formula C17H14N2O3S B2360852 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol CAS No. 2380042-22-6](/img/structure/B2360852.png)
2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol is a useful research compound. Its molecular formula is C17H14N2O3S and its molecular weight is 326.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol typically involves multi-step reactions starting with the preparation of individual rings. Benzoxazole is synthesized via the condensation of o-aminophenol with formic acid. Furan and thiophene derivatives are prepared through selective substitution and coupling reactions. The final step involves a nucleophilic substitution where 1,3-Benzoxazol-2-ylamino and furan-2-yl-thiophen-2-yl components are integrated into the ethanol backbone.
Industrial Production Methods: Industrially, the production of this compound involves scaled-up versions of laboratory synthetic routes. Reactions are often catalyzed to enhance yield and purity. Efficient separation techniques such as chromatography and recrystallization ensure the isolation of the desired product.
Types of Reactions:
Oxidation: This compound can undergo oxidation at the thiophene and furan rings, leading to the formation of sulfoxides and furanones.
Reduction: Reduction reactions are less common but possible, focusing on the benzoxazole moiety to form benzoxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions occur primarily on the benzoxazole and thiophene rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogens (bromine, chlorine), organometallic reagents (Grignard reagents).
Major Products: Products vary based on the reaction type but include substituted benzoxazole derivatives, oxidized thiophene compounds, and functionalized furan rings.
Applications De Recherche Scientifique
Chemistry: Used in developing advanced organic synthesis methods and exploring reaction mechanisms.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmaceutical potential, particularly in drug development targeting specific enzymes and receptors.
Industry: Utilized in the production of specialized polymers and as a chemical intermediate in material science.
Mechanism of Action: 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol interacts with biological targets through various mechanisms. The benzoxazole moiety often participates in hydrogen bonding and pi-stacking interactions, while the thiophene and furan rings enhance lipophilicity and molecular stability. These interactions affect pathways like enzyme inhibition or receptor modulation, depending on the biological context.
Comparaison Avec Des Composés Similaires
2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)phenyl]ethanol: A similar structure with phenyl instead of thiophene.
2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)pyrazol-2-yl]ethanol: Pyrazole ring inclusion.
2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)pyridin-2-yl]ethanol: Pyridine substitution.
Uniqueness: The inclusion of furan and thiophene rings in 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol enhances its reactivity and versatility, distinguishing it from other benzoxazole derivatives and making it a valuable compound in diverse fields of research and industry.
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-13(16-8-11(10-23-16)14-6-3-7-21-14)9-18-17-19-12-4-1-2-5-15(12)22-17/h1-8,10,13,20H,9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPKXRBWRSORDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCC(C3=CC(=CS3)C4=CC=CO4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2360771.png)
![4-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2360773.png)
![N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2360774.png)

![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2360776.png)
![Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2360778.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2360785.png)
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide](/img/structure/B2360787.png)
![N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2360788.png)
![7,9-Dibromo-benzo[f][1,4]oxazepine-3,5-dione](/img/structure/B2360789.png)
![ethyl 4-(2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2360790.png)
![(E)-3-([1,1'-biphenyl]-4-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2360792.png)
